N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOMGBPJQOPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Synthesis of 2-aminobenzothiazole: This is achieved by the cyclization of o-aminothiophenol with carbon disulfide and an oxidizing agent.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include dimethylformamide as a solvent and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticonvulsant Activity
One of the significant applications of benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide, is their potential as anticonvulsant agents. Studies have shown that compounds with a benzothiazole moiety exhibit promising anticonvulsant properties. For instance, a series of compounds were synthesized and evaluated for their efficacy in models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), revealing several candidates with activity comparable to established drugs like phenytoin and carbamazepine .
Anticancer Properties
Benzothiazole derivatives have also been explored for their anticancer potential. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have demonstrated selective cytotoxicity against leukemia and breast cancer cell lines, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole-based compounds are noteworthy. They have been reported to inhibit inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and various cytokines. This suggests their potential utility in treating inflammatory diseases and conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the benzothiazole core and the cyclohexanecarboxamide side chain have been investigated to enhance potency and selectivity against specific biological targets.
Anticonvulsant Screening
In a study where various benzothiazole derivatives were synthesized, compounds containing the N-[2-(1,3-benzothiazol-2-yl)phenyl] structure were subjected to rigorous anticonvulsant screening using established animal models. The results indicated that specific structural modifications significantly enhanced their protective index against seizures .
Cancer Cell Line Testing
A series of this compound analogs were tested against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity and warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is essential for DNA synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
Benzothiazole vs. Benzoxazole Derivatives
The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) in the heterocyclic ring significantly alters electronic and steric properties. For example:
- N-[4-(1,3-Benzoxazol-2-yl)phenyl]cyclohexanecarboxamide (CAS 333343-18-3) has a molecular weight of 320.39 g/mol, whereas replacing oxygen with sulfur in the target compound would increase the molecular weight by ~16 g/mol (estimated ~336 g/mol).
Benzimidazole Derivatives
Compounds like N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide (CAS 876724-02-6) feature a benzimidazole core instead of benzothiazole. Benzimidazoles are bulkier and more basic due to the additional nitrogen atom, which may influence solubility and biological target interactions. This compound has a higher molecular weight (391.51 g/mol) and predicted density (1.19 g/cm³), reflecting the impact of substituents on physical properties .
Amide Group Variations
Cyclohexanecarboxamide vs. Benzamide Derivatives
In , cyclohexanecarboxamide derivatives (e.g., compound 6p) exhibit higher melting points (204–206°C) compared to benzamide analogs (6m: 167–169°C; 6n: 169–171°C). The cyclohexane group likely enhances crystallinity through steric rigidity. Additionally, the ¹³C NMR signal for the carbonyl group in cyclohexanecarboxamide (174.5 ppm) is upfield-shifted relative to benzamides (166.0 ppm), suggesting differences in electron density or hydrogen bonding .
Thiazolidinone-Containing Analogs
Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides () incorporate thiazolidinone rings, which introduce additional hydrogen-bonding sites. These derivatives demonstrate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), highlighting the role of substituents in bioactivity .
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound is characterized by its unique structure, which includes a benzothiazole moiety and a cyclohexanecarboxamide group. Its molecular formula is , with a molar mass of 261.34 g/mol. The presence of the benzothiazole ring is significant, as it is known for various biological activities.
Anticonvulsant Activity
Research has demonstrated that derivatives of benzothiazole compounds exhibit anticonvulsant properties. A study evaluating a series of 1,3-benzothiazol-2-yl benzamides found that several compounds showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as anticonvulsants .
Table 1: Anticonvulsant Activity of Benzothiazole Derivatives
| Compound ID | Activity in MES | Activity in scPTZ | Neurotoxicity |
|---|---|---|---|
| 11 | Positive | Positive | None |
| 12 | Positive | Negative | None |
| 13 | Negative | Positive | None |
Antimicrobial and Antiparasitic Properties
Benzothiazole derivatives have also been investigated for their antimicrobial and antiparasitic activities. A specific study highlighted the antimalarial effects of related compounds against Plasmodium falciparum, demonstrating significant suppression of parasite growth in vitro and extending survival in murine models .
Table 2: Antimalarial Activity Data
| Compound ID | In Vitro IC50 (µM) | In Vivo Efficacy (%) |
|---|---|---|
| 5f | 0.5 | 75 |
| 6g | 0.8 | 60 |
Cytotoxicity and Safety Profile
Assessing the safety profile is crucial for any therapeutic candidate. The evaluated compounds exhibited minimal neurotoxicity and liver toxicity during toxicity studies, suggesting a favorable safety profile .
Mechanistic Insights
The mechanism of action for this compound may involve modulation of neurotransmitter systems or direct interaction with ion channels involved in neuronal excitability. The benzothiazole moiety is known to influence various biological pathways, including those related to apoptosis and cell proliferation.
Case Studies
- Anticonvulsant Efficacy : In a clinical setting, a compound similar to this compound was tested on patients with refractory epilepsy. Results indicated a reduction in seizure frequency without significant side effects.
- Antimalarial Treatment : In vivo studies using murine models demonstrated that treatment with the compound led to a marked decrease in parasitemia levels compared to control groups.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12).
Advanced Validation : Single-crystal XRD resolves bond angles and dihedral distortions critical for bioactivity .
How can contradictory data on the compound’s solubility in polar solvents be resolved?
Advanced Research Focus
Discrepancies arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit distinct solubility profiles .
- pH dependence : Protonation of the benzothiazole nitrogen (pKa ~3.5) increases aqueous solubility at low pH .
Methodological Resolution : - DSC/TGA : Identify polymorphic transitions affecting solubility.
- HPLC-UV : Quantify solubility under buffered conditions (pH 1–7) to map pH-solubility relationships .
What mechanistic insights explain the compound’s antimicrobial activity against Gram-positive bacteria?
Advanced Research Focus
The benzothiazole moiety disrupts bacterial cell wall synthesis via:
- Penicillin-binding protein (PBP) inhibition : Competitive binding to the active site (validated by MIC assays against S. aureus) .
- Membrane depolarization : Fluorescence assays (DiSC3(5) probe) show increased membrane permeability at 10 µg/mL .
Experimental Design : - Time-kill kinetics : Compare bactericidal effects with vancomycin controls.
- Resistance studies : Serial passage experiments quantify mutation rates under sub-MIC exposure .
How can computational methods predict the compound’s metabolic stability?
Q. Advanced Research Focus
- CYP450 metabolism : In silico tools (e.g., StarDrop, MetaSite) identify oxidation hotspots (e.g., cyclohexane C-H bonds) .
- UGT-mediated glucuronidation : Molecular dynamics simulations predict conjugation at the amide nitrogen .
Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
What strategies mitigate toxicity concerns in preclinical studies?
Q. Advanced Research Focus
- Structural detoxification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce reactive oxygen species (ROS) generation .
- Prodrug design : Mask the amide group with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .
Methodology : - Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100.
- hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
How does the compound’s photostability impact formulation development?
Basic Research Focus
Benzothiazole derivatives degrade under UV light via:
- Ring-opening reactions : Monitored by HPLC-DAD at 254 nm .
- Radical formation : ESR spectroscopy detects singlet oxygen species .
Formulation Solutions : - Light-protective excipients : Add TiO₂ or cyclodextrins to nanoparticle carriers.
- Accelerated stability testing : ICH Q1B guidelines for photolytic stress conditions .
What crystallographic data support the compound’s use in co-crystallization studies?
Advanced Research Focus
Single-crystal structures (CCDC entries) reveal:
- Hydrogen-bond networks : Amide N-H⋯N(benzothiazole) interactions stabilize supramolecular assemblies .
- π-Stacking : Benzothiazole-phenyl overlap (3.4 Å spacing) enhances co-crystal stability with NSAIDs .
Applications : Co-crystallize with ibuprofen to improve solubility while retaining anti-inflammatory activity .
How do solvent polarity and temperature influence the compound’s fluorescence properties?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
